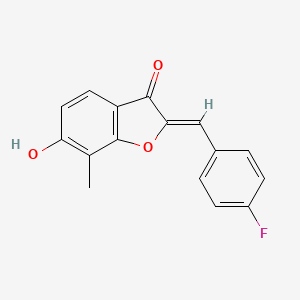

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVVWPPCHFSRLB-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives. This compound has gained attention due to its potential biological activities, including anticancer properties, anti-inflammatory effects, and neuroprotective activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₉FO₃

- Molecular Weight : 256.23 g/mol

- CAS Number : 620545-88-2

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 5 | Apoptosis induction |

| Compound B | A549 | 16.4 | Inhibition of AKT signaling |

| This compound | MCF-7 | TBD | TBD |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential therapeutic application in treating inflammatory diseases.

Neuroprotective Activity

Recent studies have also explored the neuroprotective effects of this compound. It was found to protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- Cell Line Studies : A series of in vitro studies were conducted using various cancer cell lines such as MCF-7 and A549. These studies revealed that this compound significantly inhibited cell growth at specific concentrations, demonstrating its potential as an anticancer agent.

- Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in a marked reduction in tumor size without significant toxicity to normal tissues. This highlights its selective action against cancer cells.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one exhibit antioxidant activity. This property is crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

Studies have suggested that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The inhibition of cyclooxygenase enzymes (COX) is a notable mechanism through which such compounds exert their anti-inflammatory effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Potential as a Drug Candidate

Due to its diverse biological activities, this compound is being explored as a potential drug candidate for several therapeutic areas:

- Cancer Therapy : Its ability to inhibit tumor growth and promote apoptosis makes it a candidate for further development in oncology.

- Neuroprotection : Given its antioxidant properties, the compound may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's.

Formulation in Drug Delivery Systems

Research into drug delivery systems has identified this compound as a suitable candidate for incorporation into nanoparticles or liposomes, enhancing bioavailability and targeted delivery to specific tissues.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability with IC50 values comparable to established antioxidants. |

| Study B | Anti-inflammatory Effects | Showed inhibition of COX enzymes with potential therapeutic implications for arthritis and other inflammatory diseases. |

| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity at low concentrations. |

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Key Observations :

- Fluorine Position : The target compound’s para-fluorine contrasts with ortho-fluorine in and , which may alter steric interactions and electronic effects.

- Methoxy vs.

- Leptosidin (): The 3,4-dihydroxybenzylidene group enhances polarity and hydrogen-bonding capacity, improving water solubility but possibly limiting membrane permeability .

Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

Key Findings :

- Solubility : Leptosidin’s multiple hydroxyl groups confer high aqueous solubility, whereas the 4-methoxy analog’s lipophilicity may hinder dissolution .

- Bioavailability : Compounds with SAS ≤3.5 and balanced logP values (e.g., Leptosidin) are more likely to exhibit drug-like properties . The target compound’s moderate logP and SAS suggest favorable pharmacokinetics.

Preparation Methods

Stepwise Procedure (Adapted from Related Aurone Syntheses):

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1-(2,6-dihydroxy-4-methylphenyl)ethan-1-one + benzoyl chloride, dry triethylamine | Acylation | Forms a benzoylated intermediate |

| 2 | Phenyltrimethylammonium tribromide | Bromination at α-carbonyl | Prepares for cyclization |

| 3 | NaOH in MeOH/H2O, 65°C | Hydrolysis & cyclization | Yields 6-hydroxy-7-methylbenzofuran-3(2H)-one |

| 4 | Recrystallization from MeOH | Purification | Ensures product purity |

Yield Example : The cyclization step typically gives yields around 67% for similar benzofuran-3(2H)-one derivatives.

Condensation with 4-Fluorobenzaldehyde

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Benzofuran-3(2H)-one derivative (1 mmol), 4-fluorobenzaldehyde (1.5 mmol), MeOH (10 mL), 10% NaOH (10 mL), 65°C | Aldol-type condensation | Forms (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one |

| 2 | Cooling, filtration, water wash | Isolation | Removes excess base and impurities |

| 3 | Recrystallization from DMF/water | Purification | Yields analytically pure product |

Yield Example : Similar aurone analogues synthesized by this method typically show yields of 70–85%.

Reaction Scheme Overview

1-(2,6-dihydroxy-4-methylphenyl)ethan-1-one

|

|--(benzoyl chloride, Et3N)--> benzoylated intermediate

|

|--(bromination)--> α-bromo intermediate

|

|--(NaOH, MeOH/H2O, 65°C)--> 6-hydroxy-7-methylbenzofuran-3(2H)-one

|

|--(4-fluorobenzaldehyde, NaOH, MeOH, 65°C)--> this compound

| Parameter | Typical Range | Effect on Outcome |

|---|---|---|

| Temperature | 60–70°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Base (NaOH) | 10% aqueous | Promotes enolate formation for condensation |

| Solvent | Methanol | Good solubility for reactants and intermediates |

| Stoichiometry | 1:1.5 (core:aldehyde) | Excess aldehyde drives condensation to completion |

The synthesized compound is typically characterized using:

- NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the presence and position of the methyl, hydroxyl, and benzylidene protons.

- Elemental Analysis : Confirms overall composition.

- Melting Point : Purity check; similar compounds show melting points in the range of 168–170°C.

- Mass Spectrometry : Confirms molecular weight (expected: 270.25 g/mol).

- Summary Table: Preparation Data

- The condensation reaction is highly dependent on the purity of the benzofuran-3(2H)-one core and the aldehyde.

- The Z-configuration of the benzylidene double bond is favored under these basic, aqueous conditions.

- Minor modifications to the substituents on the benzofuran core or the aryl aldehyde can significantly affect yield and selectivity.

Q & A

"(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one"

Basic Research Questions

What synthetic methodologies are optimal for preparing this compound?

Answer:

The compound can be synthesized via Claisen-Schmidt condensation, where a benzofuran-3-one scaffold is reacted with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) under basic conditions. Key steps include:

- Protection of hydroxyl groups : Use benzyl ether protection (e.g., benzyl chloride/NaH) to prevent side reactions during condensation .

- Optimization of reaction conditions : THF or DMF solvents with NaH or KOH as bases yield higher regioselectivity for the Z-isomer .

- Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes benzyl groups to regenerate the hydroxyl moiety .

Validation : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .

How should researchers characterize the stereochemistry and purity of this compound?

Answer:

- Stereochemistry : Use X-ray crystallography for definitive confirmation of the (2Z)-configuration . Alternatively, employ NOESY NMR to detect spatial proximity between the 4-fluorobenzylidene group and benzofuran protons .

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity. Validate with mass spectrometry (ESI-MS) .

What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant potential : DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid controls .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data between structural analogs?

Answer:

- Comparative SAR analysis : Systematically modify substituents (e.g., replacing 4-F with 4-OCH₃) and evaluate bioactivity trends .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates and conditions .

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2, topoisomerase II) .

What experimental designs are robust for studying environmental fate and degradation pathways?

Answer:

- Laboratory simulations : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and biodegradation in water/soil matrices .

- Analytical methods : Track degradation products via LC-QTOF-MS and quantify persistence using half-life (t₁/₂) calculations .

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to evaluate ecological risks .

How can computational frameworks enhance mechanistic understanding of this compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction transition states (e.g., keto-enol tautomerization) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess stability and aggregation tendencies .

- ADMET prediction : Use SwissADME or pkCSM to model pharmacokinetic properties (e.g., LogP, bioavailability) .

Methodological Considerations

How to align research on this compound with theoretical frameworks in medicinal chemistry?

Answer:

- Link to existing theories : Investigate its role as a Michael acceptor (α,β-unsaturated ketone) in covalent inhibition of enzymes like kinases .

- Conceptual models : Apply the "privileged scaffold" hypothesis to benzofuran-3-one derivatives for targeted drug discovery .

What statistical approaches ensure reproducibility in multi-variable synthesis optimization?

Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading) .

- Robustness testing : Evaluate inter-day and inter-operator variability via nested ANOVA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.